2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid
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Overview
Description
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyridine derivatives with hydrazine and subsequent oxidation can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions and the use of green catalysts like lactic acid have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding tetrahydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-2-oxopyrido[2,3-b]pyrazine-7-carboxylic acid: This compound shares a similar core structure but differs in the position of the carboxylic acid group.
Pyrido[2,3-b]pyrazine derivatives: These compounds have variations in the substituents on the pyrazine ring, leading to different chemical and biological properties.
Uniqueness
2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-5-3-10-7-6(11-5)4(8(13)14)1-2-9-7/h1-2H,3H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
GUYITOSKIJFFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CN=C2N1)C(=O)O |
Origin of Product |
United States |
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